molecular formula C20H12F3N3O4S B2456582 (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327186-61-7

(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2456582
CAS No.: 1327186-61-7
M. Wt: 447.39
InChI Key: FZDUTGYUJONDGY-BWAHOGKJSA-N
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Description

(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H12F3N3O4S and its molecular weight is 447.39. The purity is usually 95%.
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Biological Activity

The compound (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chromene core : A bicyclic structure that is often associated with various biological activities.
  • Thiazole ring : Known for its role in enhancing the pharmacological properties of compounds.
  • Trifluoromethoxy group : This moiety can significantly influence the lipophilicity and biological activity of the molecule.

Molecular Formula

The molecular formula is C17H14F3N3O3SC_{17}H_{14}F_3N_3O_3S, indicating a complex structure that may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of chromene, including our compound of interest, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed anti-proliferative effects on breast cancer cell lines (MCF7) through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Similar Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Chromene Derivative AMCF725ROS generation
Chromene Derivative BMCF730Apoptosis induction
(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)...MCF7TBDTBD

Antimicrobial Activity

Another significant area of research involves the antimicrobial potential of the compound. Studies have shown that thiazole-containing compounds possess notable antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of critical metabolic pathways .

Table 2: Antimicrobial Activity Data

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
Thiazole AS. aureus12.5 μg/mLAntibacterial
Thiazole BE. coli15 μg/mLAntibacterial
(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)...TBDTBDTBD

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Through ROS generation, the compound can trigger apoptotic pathways in cancer cells.
  • Membrane Disruption : In bacteria, the structural components may interfere with membrane integrity, leading to cell lysis.

Case Study 1: Anticancer Screening

In a recent study involving various chromene derivatives, it was found that compounds similar to (2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)... exhibited a concentration-dependent inhibition of cancer cell growth. The study utilized a range of concentrations (from 1 μM to 50 μM) and assessed cell viability using MTT assays .

Case Study 2: Antibacterial Efficacy

A comparative analysis was performed on thiazole derivatives against common bacterial strains. The results indicated that certain derivatives displayed potent antibacterial activity with MIC values lower than those observed for traditional antibiotics .

Properties

IUPAC Name

7-hydroxy-N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O4S/c21-20(22,23)30-14-3-1-2-12(9-14)25-18-15(17(28)26-19-24-6-7-31-19)8-11-4-5-13(27)10-16(11)29-18/h1-10,27H,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUTGYUJONDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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